molecular formula C27H23NO8 B12402910 [8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate

Cat. No.: B12402910
M. Wt: 489.5 g/mol
InChI Key: DKZHANZAVOELPJ-UHFFFAOYSA-N
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Description

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of [8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

    Apoptosis Induction: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share a similar chromen-2-one core.

    Flavonoids: Compounds like quercetin and kaempferol have similar structural features and biological activities.

Uniqueness

[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and benzoyl substitution make it a versatile compound for various applications.

Properties

Molecular Formula

C27H23NO8

Molecular Weight

489.5 g/mol

IUPAC Name

[8-methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C27H23NO8/c1-15(29)35-23-11-8-17-14-21(27(31)36-24(17)25(23)34-4)28-26(30)18-9-10-22(33-3)20(13-18)16-6-5-7-19(12-16)32-2/h5-14H,1-4H3,(H,28,30)

InChI Key

DKZHANZAVOELPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=CC(=C(C=C3)OC)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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